

A Comparative Guide to TKT Inhibitors: Transketolase-IN-2 vs. Oxythiamine

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Compound of Interest

Compound Name: *Transketolase-IN-2*

Cat. No.: *B15610869*

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This guide provides a detailed comparison of two known transketolase (TKT) inhibitors: **Transketolase-IN-2** and oxythiamine. Transketolase is a key enzyme in the pentose phosphate pathway (PPP), playing a crucial role in cellular biosynthesis and redox balance.^[1]^[2] Its inhibition is a promising strategy in various fields, from oncology to herbicide development.

Overview of TKT Inhibitors

Transketolase-IN-2 is a potent inhibitor of transketolase, primarily investigated for its herbicidal properties.^[1] It has demonstrated strong inhibition of plant growth, particularly in species like *Digitaria sanguinalis* and *Amaranthus retroflexus*.^[1]

Oxythiamine is a well-characterized thiamine antagonist that acts as a potent inhibitor of TKT.^[3]^[4] By suppressing the non-oxidative branch of the PPP, oxythiamine can induce apoptosis and inhibit cell proliferation, making it a subject of interest in cancer research.^[3]^[4]

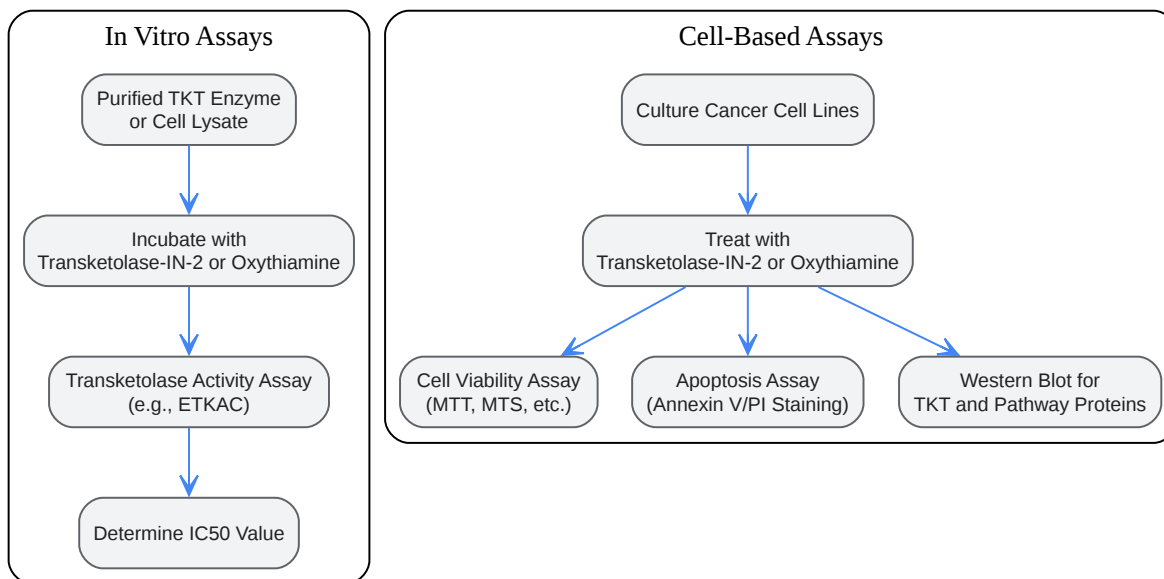
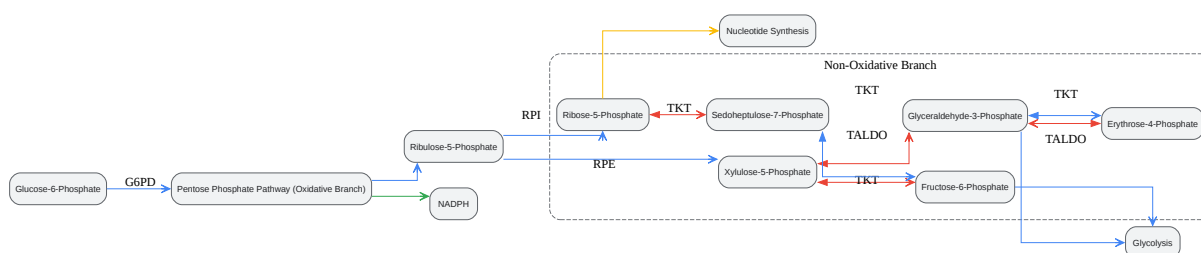
Quantitative Data Comparison

The following table summarizes the available quantitative data for **Transketolase-IN-2** and oxythiamine. It is important to note that a direct comparison of their inhibitory activity on the same mammalian TKT enzyme under identical conditions is not readily available in the current literature.

Inhibitor	Target	IC50 Value	Cell-Based Assay	IC50 Value
Transketolase-IN-2 (related compound TKL-IN-2)	Setaria viridis TKL (SvTKL)	0.11 mg/L[1]	-	-
Oxythiamine	Rat Liver TKT	0.2 μ M[5]	MIA PaCa-2 (human pancreatic cancer) cell viability	14.95 μ M[3][6]
Yeast TKT	\sim 0.03 μ M[5]	Lewis lung carcinoma cell invasion	8.75 μ M[3]	

Signaling Pathway and Experimental Workflow

To understand the context of TKT inhibition, the following diagrams illustrate the enzyme's position in the pentose phosphate pathway and a general workflow for evaluating TKT inhibitors.



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